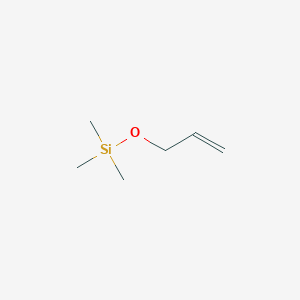

Allyloxytrimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl(prop-2-enoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OSi/c1-5-6-7-8(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMVKGDEKPPREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066319 | |

| Record name | Allyloxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18146-00-4 | |

| Record name | Allyl trimethylsilyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18146-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trimethyl(2-propen-1-yloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018146004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyloxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyloxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of allyloxytrimethylsilane

An In-depth Technical Guide to the Chemical Properties of Allyloxytrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 18146-00-4) is a versatile organosilicon compound widely utilized in organic synthesis as a silylating agent, a precursor to silyl (B83357) enol ethers, and an important intermediate in the preparation of diverse silicone compounds.[1] Its unique reactivity, stemming from the combination of an allyl group and a trimethylsilyloxy moiety, makes it a valuable tool for C-C bond formation and as a protective group. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, key reactions, and detailed experimental protocols relevant to its synthesis and application.

Chemical and Physical Properties

This compound is a clear, colorless liquid that is sensitive to moisture.[2][3] It should be stored in a cool, well-ventilated place in its original, tightly sealed container to prevent hydrolysis.[1][4]

| Property | Value | Reference(s) |

| CAS Number | 18146-00-4 | [2][3] |

| Molecular Formula | C₆H₁₄OSi | [2][5] |

| Molecular Weight | 130.26 g/mol | [2][6] |

| Appearance | Clear, colorless liquid | [2][3] |

| Boiling Point | 100-102 °C | [2][5] |

| Melting Point | < 0 °C | [2][3] |

| Density | 0.773 g/mL at 25 °C | [2][5] |

| Refractive Index (n²⁰/D) | 1.397 | [2][5] |

| Flash Point | -0.6 °C (31 °F) | [2][3] |

| Vapor Pressure | 38 mmHg at 25 °C | [2] |

| Synonyms | (2-Propenyloxy)trimethylsilane, 3-(Trimethylsilyloxy)-1-propene, Trimethylsilyl (B98337) allyl ether | [2] |

Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the trimethylsilyl group and the allyl moiety. The spectrum is typically recorded in CDCl₃.

| Assignment (Structure) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference(s) |

| -Si(CH₃)₃ | ~0.07 | Singlet | - | [7] |

| -O-CH₂- | ~4.08 | Doublet | - | [7] |

| =CH₂ (trans) | ~5.19 | Doublet | J(A,B)=16.8 | [7] |

| =CH₂ (cis) | ~5.03 | Doublet | J(A,C)=10.4 | [7] |

| -CH= | ~5.86 | Multiplet | - | [7] |

¹³C NMR Spectroscopy

The carbon NMR spectrum shows five distinct signals corresponding to the different carbon environments in the molecule.

| Assignment (Structure) | Chemical Shift (δ, ppm) | Reference(s) |

| -Si(CH₃)₃ | ~ -0.5 | (Predicted) |

| -O-CH₂- | ~64.5 | (Predicted) |

| =CH₂ | ~114.0 | (Predicted) |

| -CH= | ~135.5 | (Predicted) |

Note: Experimental values may vary slightly depending on solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups. The Si-O-C linkage, C=C double bond, and Si-(CH₃)₃ group are particularly prominent.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Reference(s) |

| ~3080 | =C-H Stretch (alkene) | Medium | [8][9] |

| 2960-2850 | C-H Stretch (alkyl) | Strong | [8][9] |

| ~1645 | C=C Stretch (alkene) | Medium | [10] |

| ~1250, ~840 | Si-CH₃ Bending/Rocking | Strong | [10] |

| ~1100-1050 | Si-O-C Asymmetric Stretch | Strong | [10] |

| ~990, ~920 | =C-H Bend (out-of-plane) | Strong | [10] |

Mass Spectrometry (MS)

Under Electron Ionization (EI), this compound is expected to exhibit a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 130 may be observed, though it can be weak. Key fragmentation pathways include:

-

Loss of a methyl group (-CH₃): A prominent peak at m/z 115 [M-15]⁺ is expected, resulting from the stable trimethylsilyl cation fragment.

-

Loss of the allyl group (-C₃H₅): A peak at m/z 89 [(CH₃)₃SiO]⁺.

-

Cleavage of the silyl group: A peak at m/z 73 [(CH₃)₃Si]⁺, which is often a base peak for trimethylsilyl compounds.

-

McLafferty-type rearrangements: Possible, leading to more complex fragmentation patterns.

Reactivity and Key Synthetic Applications

Hydrolysis

This compound is sensitive to moisture and will hydrolyze in the presence of water or protic solvents to yield allyl alcohol and hexamethyldisiloxane. This reaction is typically acid or base-catalyzed.

Isomerization to Silyl Enol Ether

A key reaction of this compound is its isomerization to the corresponding silyl enol ether, (E/Z)-1-(trimethylsilyloxy)prop-1-ene. This transformation can be achieved via a radical-chain mechanism using a thiol catalyst or through transition-metal catalysis (e.g., with iridium complexes), which can offer high stereoselectivity.[1][11] Silyl enol ethers are exceptionally useful intermediates in organic synthesis, serving as enolate equivalents in reactions like aldol (B89426) additions and Michael reactions.[12]

Caption: Isomerization of this compound.

Precursor in Allylation Reactions

While allyltrimethylsilane (B147118) is the classic reagent for the Hosomi-Sakurai reaction, this compound can be considered a functionalized analogue.[7][13] The fundamental reaction involves the Lewis acid-catalyzed addition of the allyl group to an electrophile, such as a ketone or aldehyde, to form a homoallylic alcohol. The β-silicon effect stabilizes the carbocation intermediate formed during the reaction.

Caption: Generalized Hosomi-Sakurai Allylation Pathway.

Experimental Protocols

Synthesis of this compound via Silylation of Allyl Alcohol

This protocol describes the preparation of this compound from allyl alcohol and trimethylsilyl chloride, using triethylamine (B128534) as a base to neutralize the HCl byproduct.

Caption: Workflow for the Synthesis of this compound.

Materials:

-

Allyl alcohol (1.0 equiv)

-

Trimethylsilyl chloride (TMSCl) (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv), freshly distilled

-

Anhydrous dichloromethane (B109758) (DCM) or diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried, three-necked flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add allyl alcohol (1.0 equiv) and anhydrous DCM.

-

Add triethylamine (1.2 equiv) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add trimethylsilyl chloride (1.1 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C. A white precipitate of triethylammonium (B8662869) chloride will form.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor reaction progress by TLC or GC.

-

Upon completion, quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation under atmospheric pressure (b.p. 100-102 °C) to yield pure this compound.[2]

Radical-Catalyzed Isomerization to a Silyl Enol Ether

This protocol describes the conversion of this compound to its corresponding silyl enol ether using a radical initiator and a thiol catalyst.[1]

Materials:

-

This compound (1.0 equiv)

-

Pentafluorothiophenol (PFTP) (catalyst, ~5 mol%)

-

Di-tert-butyl peroxide (DBPB) or Azobisisobutyronitrile (AIBN) (radical initiator, ~5 mol%)

-

Anhydrous toluene (B28343) or benzene

Procedure:

-

To an oven-dried flask equipped with a reflux condenser and nitrogen inlet, add this compound (1.0 equiv) and anhydrous toluene.

-

Add the thiol catalyst (e.g., PFTP, 5 mol%) and the radical initiator (e.g., DBPB, 5 mol%) to the solution.

-

Heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain for 2-4 hours.

-

Monitor the isomerization by GC-MS or ¹H NMR by observing the disappearance of the starting material and the appearance of the silyl enol ether signals.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by removing the solvent under reduced pressure, followed by careful distillation to separate the silyl enol ether from the catalyst and initiator residues.[1]

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation. It may also cause respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Keep away from heat, sparks, open flames, and hot surfaces. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[3]

Disclaimer: This document is intended for informational purposes for trained professionals. All procedures should be conducted with appropriate safety precautions and risk assessments.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. benchchem.com [benchchem.com]

- 3. Allyltrimethylsilane(762-72-1) 13C NMR spectrum [chemicalbook.com]

- 4. hmdb.ca [hmdb.ca]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound(18146-00-4) 1H NMR [m.chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. gelest.com [gelest.com]

- 11. A stereoselective isomerization of allyl silyl ethers to (E)- or (Z)-silyl enol ethers using cationic iridium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 13. dev.spectrabase.com [dev.spectrabase.com]

Allyloxytrimethylsilane CAS number and molecular weight information

Allyloxytrimethylsilane , with the CAS number 18146-00-4 , is a versatile organosilicon reagent widely employed in organic synthesis.[1] This technical guide provides an in-depth overview of its chemical properties, synthesis, and key applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

This compound is a colorless liquid with a molecular formula of C₆H₁₄OSi and a molecular weight of 130.26 g/mol .[1] Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 18146-00-4 | [1] |

| Molecular Formula | C₆H₁₄OSi | [1] |

| Molecular Weight | 130.26 g/mol | [1] |

| Boiling Point | 100-102 °C | ChemicalBook |

| Density | 0.773 g/mL at 25 °C | ChemicalBook |

| Refractive Index (n20/D) | 1.397 | ChemicalBook |

| Flash Point | 31 °F | ChemicalBook |

Synthesis of this compound

The synthesis of this compound is typically achieved through the silylation of allyl alcohol with a suitable silylating agent, most commonly chlorotrimethylsilane (B32843), in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Silylation of Allyl Alcohol

This protocol outlines a general procedure for the preparation of this compound.

Materials:

-

Allyl alcohol

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous triethylamine (B128534) (Et₃N) or pyridine

-

Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Nitrogen or Argon gas inlet

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add allyl alcohol and a molar excess of anhydrous triethylamine (or pyridine) dissolved in anhydrous diethyl ether (or DCM).

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric amount of chlorotrimethylsilane via a dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture will contain a precipitate of triethylammonium (B8662869) chloride. Filter the mixture to remove the salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Key Applications in Organic Synthesis

This compound serves as a valuable precursor to nucleophilic allyl species, primarily in reactions analogous to the Hosomi-Sakurai reaction. This reaction involves the Lewis acid-promoted allylation of various electrophiles, such as carbonyl compounds.

The Hosomi-Sakurai Type Reaction

General Reaction Mechanism:

-

The Lewis acid activates the carbonyl compound, making it more electrophilic.

-

The π-bond of the allyl group in this compound acts as a nucleophile, attacking the activated carbonyl carbon.

-

This attack is accompanied by the transfer of the trimethylsilyl (B98337) group to the carbonyl oxygen, forming a silyl (B83357) enol ether.

-

Subsequent workup can hydrolyze the silyl enol ether to the corresponding homoallylic alcohol.

Experimental Protocol: Allylation of a Carbonyl Compound

This protocol provides a general methodology for the allylation of an aldehyde or ketone using this compound.

Materials:

-

Aldehyde or Ketone

-

This compound

-

Lewis Acid (e.g., Titanium tetrachloride (TiCl₄), Boron trifluoride diethyl etherate (BF₃·OEt₂))

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Syringe

-

Nitrogen or Argon gas inlet

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add the carbonyl compound dissolved in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Lewis acid (e.g., a 1M solution of TiCl₄ in DCM) via syringe.

-

Stir the mixture for 15-30 minutes at -78 °C.

-

Add this compound dropwise via syringe.

-

Allow the reaction to stir at -78 °C for several hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product, typically a silyl enol ether, by flash column chromatography. If the homoallylic alcohol is the desired product, an acidic workup can be employed to hydrolyze the silyl enol ether.

Conclusion

This compound is a key reagent in organic synthesis, offering a reliable method for the introduction of an allyl group. Its synthesis from readily available starting materials and its utility in carbon-carbon bond-forming reactions, particularly in Hosomi-Sakurai type allylations, make it an important tool for medicinal chemists and researchers in drug discovery for the construction of complex molecular architectures.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of Allyloxytrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for allyloxytrimethylsilane, a versatile reagent in organic synthesis. The interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectra is detailed below, offering valuable insights for its identification and application in research and development.

Molecular Structure and Spectroscopic Correlation

This compound possesses a unique structure combining a trimethylsilyl (B98337) ether with an allyl group. This combination of functionalities gives rise to a distinct spectroscopic signature, which is invaluable for its characterization.

Fundamental Reactivity of Allyloxytrimethylsilane with Various Electrophiles: An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Allyloxytrimethylsilane, a trimethylsilyl (B98337) (TMS) protected form of allyl alcohol, is a versatile reagent in organic synthesis. While often utilized as a protecting group, its intrinsic reactivity with electrophiles presents unique opportunities for carbon-carbon and carbon-heteroatom bond formation. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound with a range of electrophiles. It delineates the critical distinction between this compound (an allyl silyl (B83357) ether) and the more commonly discussed allyltrimethylsilane (B147118), outlines its primary modes of nucleophilic activation, and details its reactions with key electrophilic classes, including acetals, aldehydes, ketones, epoxides, and Michael acceptors. This document includes structured data tables, detailed experimental protocols, and workflow diagrams to serve as a practical resource for professionals in chemical research and drug development.

Introduction: A Tale of Two Allylsilanes

In synthetic chemistry, precision in nomenclature is paramount to understanding reactivity. This compound (CH₂=CHCH₂OSi(CH₃)₃) is an allyl silyl ether, characterized by a silicon-oxygen bond. Its reactivity is primarily dictated by the chemistry of the allyl ether moiety. This is fundamentally different from its isomer, allyltrimethylsilane (CH₂=CHCH₂Si(CH₃)₃), which possesses a carbon-silicon bond. Allyltrimethylsilane is a staple of the renowned Hosomi-Sakurai reaction, where the allyl group acts as a γ-carbon nucleophile upon Lewis acid activation.[1]

This compound does not undergo the Hosomi-Sakurai reaction. Instead, its nucleophilic character can be harnessed through two primary pathways:

-

Deprotonation of the Allylic C-H Bond: The protons on the carbon adjacent to the oxygen (the α-carbon) are acidic enough to be removed by a strong base, generating a potent α-oxyallyl carbanion.

-

Nucleophilic Attack by the π-Bond: The double bond can act as a nucleophile, typically requiring activation of the electrophile by a strong Lewis acid. This reactivity is analogous to that of simple allyl ethers.

This guide will explore these pathways in detail.

Reactivity via α-Deprotonation and Alkylation

The most direct and versatile method for employing this compound as a nucleophile is through the generation of its corresponding α-anion. Treatment with a strong organolithium base, such as sec-butyllithium (B1581126) or n-butyllithium, in an ethereal solvent at low temperatures efficiently generates the lithiated intermediate. This carbanion is a powerful nucleophile that readily reacts with a variety of electrophiles.

Reactions with Aldehydes and Ketones

The generated α-oxyallyl anion adds readily to the carbonyl carbon of aldehydes and ketones, forming silyl-protected homoallylic diol derivatives. Subsequent acidic workup can cleave the silyl ether to furnish the corresponding diol.

| Entry | Electrophile (RCHO/R₂CO) | Product Structure (Post-Workup) | Typical Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-but-3-ene-1,2-diol | 85-95 |

| 2 | Cyclohexanone | 1-(1-Hydroxybut-3-en-2-yl)cyclohexan-1-ol | 80-90 |

| 3 | Acetone | 2-Methyl-pent-4-ene-2,3-diol | 75-85 |

| 4 | Isobutyraldehyde | 5-Methyl-hex-1-ene-3,4-diol | 82-92 |

Note: Yields are representative for analogous α-alkoxy carbanion additions and may vary based on specific conditions.

Reactions with Epoxides

Epoxides undergo ring-opening via nucleophilic attack of the carbanion at the least sterically hindered carbon. This reaction provides a route to silyl-protected 1,4-diol derivatives, which are valuable synthetic intermediates.

| Entry | Electrophile (Epoxide) | Product Structure (Post-Workup) | Regioselectivity | Typical Yield (%) |

| 1 | Propylene Oxide | Hept-6-ene-1,4,5-triol | Attack at C1 | 80-90 |

| 2 | Styrene Oxide | 1-Phenyl-hex-5-ene-1,2,4-triol | Attack at C2 | 75-85 |

| 3 | Cyclohexene Oxide | 2-(1-Hydroxybut-3-en-2-yl)cyclohexan-1-ol | trans-diol | 85-95 |

Note: Yields and regioselectivity are based on established principles of epoxide ring-opening by strong carbon nucleophiles.[2][3]

Experimental Protocol: Generation and Reaction of Lithiated this compound

Warning: This procedure involves pyrophoric reagents (organolithiums) and must be conducted under an inert atmosphere by trained personnel.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is assembled.

-

Reagent Preparation: The flask is charged with anhydrous tetrahydrofuran (B95107) (THF, 5 mL per mmol of this compound) and cooled to -78 °C in a dry ice/acetone bath.

-

Anion Generation: this compound (1.0 eq) is added via syringe. sec-Butyllithium (1.1 eq, ~1.4 M in cyclohexane) is then added dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting solution is stirred at -78 °C for 1 hour. A color change to pale yellow or orange is typically observed.

-

Electrophilic Quench: The electrophile (e.g., benzaldehyde, 1.2 eq), dissolved in a small amount of anhydrous THF, is added dropwise to the carbanion solution at -78 °C.

-

Reaction and Workup: The reaction mixture is stirred at -78 °C for 2-4 hours, then allowed to warm slowly to room temperature. The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the functionalized silyl ether.

Reactivity of the Alkene π-Bond via Lewis Acid Activation

In the absence of a strong base, the nucleophilicity of this compound resides in the C=C double bond. This π-system is electron-rich enough to attack highly activated electrophiles. Lewis acids are typically required to increase the electrophilicity of the reaction partner, such as an acetal (B89532) or ketone.[4] This approach mirrors the reactivity of other non-silylated allyl ethers.

Reactions with Acetals

The reaction of allylsilanes with acetals to form homoallylic ethers is a well-established transformation, often catalyzed by Lewis acids like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or aluminum bromide/copper(I) bromide systems.[4][5] While literature examples predominantly feature allyltrimethylsilane, the same principle applies to allyl silyl ethers, where the π-bond attacks the oxocarbenium ion generated from the Lewis acid-acetal interaction.

| Entry | Acetal | Lewis Acid Catalyst | Solvent | Product | Typical Yield (%) | Ref. |

| 1 | Benzaldehyde dimethyl acetal | TMSOTf (10 mol%) | Ionic Liquid | 4-Methoxy-4-phenyl-but-1-ene | 88 | [5] |

| 2 | Benzaldehyde dimethyl acetal | AlBr₃/CuBr (10 mol%) | CH₂Cl₂ | 4-Methoxy-4-phenyl-but-1-ene | 92 | [4] |

| 3 | Heptanal dimethyl acetal | TMSOTf (20 mol%) | Ionic Liquid | 1,1-Dimethoxy-2-allyl-heptane | 78 | [5] |

| 4 | Cinnamaldehyde dimethyl acetal | TMSOTf (5 mol%) | Ionic Liquid | 5,5-Dimethoxy-1-phenyl-penta-1,3-diene | 85 | [5] |

Note: The cited reactions use allyltrimethylsilane, but provide a strong model for the expected reactivity and yields with this compound under similar conditions to produce homoallylic ethers.

Experimental Protocol: TMSOTf-Catalyzed Allylation of an Acetal

-

Apparatus Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the chosen solvent (e.g., anhydrous dichloromethane (B109758) or an ionic liquid like [bmim][PF₆]).

-

Reagent Addition: Add the acetal (1.0 eq) and this compound (1.5 eq) to the flask.

-

Catalyst Initiation: Cool the mixture to 0 °C (if using CH₂Cl₂) or maintain at room temperature (if using an ionic liquid). Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 5-10 mol%) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction at the designated temperature and monitor its progress by thin-layer chromatography (TLC) or GC-MS.

-

Workup: Upon completion, quench the reaction with a triethylamine/methanol mixture or saturated aqueous NaHCO₃. If using an ionic liquid, the product can be extracted with diethyl ether, leaving the catalyst and ionic liquid behind for potential recycling. If using a conventional solvent, perform a standard aqueous workup.

-

Purification: Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the homoallylic ether.[5]

Advanced Methods: Catalytic Allylic C-H Functionalization

Recent advancements in catalysis have enabled the direct functionalization of allylic C-H bonds, bypassing the need for stoichiometric strong bases.[6] Donor/acceptor rhodium(II) carbenes, for instance, have been shown to selectively functionalize the distal (δ) allylic C-H bond of allyl silyl ethers.[6] This methodology allows for the formation of complex δ-functionalized allyl silyl ethers with high regio- and stereoselectivity. While highly specialized, this represents a frontier in the reactivity of substrates like this compound.

Conclusion

This compound is a reagent with a nuanced reactivity profile that is distinct from its C-Si bonded isomer, allyltrimethylsilane. While its most reliable application as a carbon nucleophile involves stoichiometric deprotonation with a strong base, its alkene π-system can also engage in Lewis acid-catalyzed additions to activated electrophiles. For researchers in drug development, the α-oxyallyl anion pathway provides a robust method for constructing complex, oxygenated scaffolds from simple carbonyl and epoxide precursors. Understanding these fundamental modes of reactivity is key to unlocking the full synthetic potential of this versatile, silyl-protected building block.

References

- 1. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. Synthesis of Homoallyl Ethers via Allylation of Acetals in Ionic Liquids Catalyzed by Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]

- 6. Distal Allylic/Benzylic C–H Functionalization of Silyl Ethers Using Donor/Acceptor Rhodium(II) Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Handling of Allyloxytrimethylsilane

For researchers, scientists, and professionals in drug development, the proper storage and handling of chemical reagents are paramount to ensuring experimental integrity, laboratory safety, and regulatory compliance. This guide provides a comprehensive overview of the recommended practices for allyloxytrimethylsilane, a versatile silylating and allylation agent.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage. This colorless liquid possesses a characteristic odor and is highly flammable.

| Property | Value |

| CAS Number | 18146-00-4 |

| Molecular Formula | C6H14OSi |

| Molecular Weight | 130.26 g/mol |

| Boiling Point | 100-102 °C |

| Flash Point | -0.55 °C (31 °F) |

| Density | 0.773 g/mL at 25 °C |

| Vapor Pressure | 38 mmHg at 25°C |

| Refractive Index | n20/D 1.397 |

| Sensitivity | Moisture Sensitive |

Recommended Storage Conditions

To maintain its chemical integrity and prevent hazardous situations, this compound must be stored under specific conditions. It is crucial to store it in a cool, dry, and well-ventilated area away from sources of ignition.[1]

| Parameter | Recommendation |

| Storage Temperature | 2-8°C[2][3] |

| Atmosphere | Inert atmosphere |

| Container | Original, tightly closed containers.[1] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1] Suitable container materials include fluorinated HDPE plastic containers (100ml |

| Incompatible Materials | Strong oxidizing agents.[4] Reacts with water, moisture, or humid air.[5] |

| Light Sensitivity | No specific information, but storage in a dark location is a general best practice for chemical reagents. |

Safe Handling Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. This includes the use of appropriate personal protective equipment (PPE) and adherence to emergency procedures.

Personal Protective Equipment (PPE)

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Neoprene or nitrile rubber gloves.[4] |

| Skin and Body Protection | A lab coat or other suitable protective clothing. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4] |

General Handling Procedures

-

Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible. Read the Safety Data Sheet (SDS) thoroughly.

-

Dispensing : Ground and bond containers when transferring material to prevent static discharge.[4] Use only non-sparking tools.[4]

-

Spill Management : In case of a spill, remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

-

Waste Disposal : Dispose of waste material in accordance with local, state, and federal regulations. This material should be handled as hazardous waste.

Hazard Identification and First Aid

This compound is classified as a highly flammable liquid and vapor. It can cause skin and eye irritation.

| Exposure Route | Symptoms | First Aid Measures |

| Inhalation | May cause respiratory tract irritation. Overexposure could lead to coughing, headache, and nausea.[4] | Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | May cause skin irritation. | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Causes serious eye irritation.[4][6] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] Seek immediate medical attention. |

| Ingestion | May be harmful if swallowed.[4] | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Visual Guides

To further aid in the understanding of safe handling practices and chemical incompatibilities, the following diagrams are provided.

Caption: A logical workflow for the safe handling of this compound.

Caption: Chemical incompatibilities of this compound.

References

An In-Depth Technical Guide to the Allyl Ether Protecting Group for Alcohols

A Note on Terminology: The query for "allyloxytrimethylsilane as a silyl (B83357) ether protecting group" appears to conflate two distinct, common protecting group strategies in organic synthesis: allyl ethers and silyl ethers (such as trimethylsilyl (B98337), TMS). This compound is, in fact, allyl alcohol that has been protected with a TMS group. It is not itself a reagent used to protect other alcohols. This guide will focus on the widely employed strategy of using the allyl group as a protecting group for alcohols, a method valued for its robustness and versatile deprotection conditions. A brief comparison with silyl ethers is provided for clarity.

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group, being both acidic and nucleophilic, often requires temporary masking to prevent undesired side reactions. The allyl ether has emerged as a reliable and versatile protecting group for alcohols due to its stability across a wide range of acidic and basic conditions, as well as its susceptibility to cleavage under specific, mild conditions that are orthogonal to many other protecting groups.[1] This technical guide provides a comprehensive overview of the allyl ether protecting group for researchers, scientists, and drug development professionals, detailing its installation, cleavage, and the mechanistic underpinnings of these transformations.

Protection of Alcohols as Allyl Ethers

The most common method for the formation of allyl ethers is the Williamson ether synthesis , an SN2 reaction between an alkoxide and an allyl halide.[2][3] This method is generally efficient for primary and secondary alcohols.

General Reaction Scheme

Experimental Protocol: Allylation of a Primary Alcohol

This protocol describes the protection of a primary alcohol using sodium hydride and allyl bromide.[4]

Materials:

-

Alcohol (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Allyl bromide (1.2-1.5 equiv)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the alcohol and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure allyl ether.

Quantitative Data for Allyl Ether Protection

The Williamson ether synthesis is a robust reaction applicable to a wide range of alcohols. The following table summarizes representative data for this transformation.

| Alcohol Type | Base (equiv) | Allyl Halide (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Primary Alcohol | NaH (1.2) | Allyl Bromide (1.2) | THF | 0 to RT | 12-16 | >90 |

| Secondary Alcohol | NaH (1.5) | Allyl Bromide (1.5) | DMF | 0 to RT | 18-24 | 80-95 |

| Phenol | K₂CO₃ (2.0) | Allyl Bromide (1.5) | Acetone | Reflux | 4-8 | >95 |

Mechanism of Protection: Williamson Ether Synthesis

The protection of an alcohol as an allyl ether via the Williamson synthesis proceeds through a two-step mechanism. First, a strong base deprotonates the alcohol to form a nucleophilic alkoxide. This is followed by an SN2 attack of the alkoxide on the allyl halide, displacing the halide and forming the ether linkage.

Figure 1: Williamson Ether Synthesis for Allyl Ether Formation.

Deprotection of Allyl Ethers

The cleavage of allyl ethers is typically achieved through two primary strategies: palladium-catalyzed deprotection or a two-step isomerization-hydrolysis sequence. The choice of method depends on the substrate and the presence of other functional groups.[5]

Palladium-Catalyzed Deprotection

This is a mild and highly selective method for cleaving allyl ethers, often employing a palladium(0) catalyst and an allyl scavenger.[6][7]

This protocol describes the deprotection of an aryl allyl ether using tetrakis(triphenylphosphine)palladium(0).[6]

Materials:

-

Aryl allyl ether (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Methanol

-

N,N'-Dimethylbarbituric acid or other allyl scavenger (optional, can improve efficiency)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aryl allyl ether in anhydrous methanol.

-

Add potassium carbonate to the solution.

-

Add the palladium catalyst, Pd(PPh₃)₄.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the deprotected phenol.

The following table provides a summary of various conditions for the palladium-catalyzed cleavage of allyl ethers.

| Palladium Source | Reagent/Conditions | Substrate | Time (h) | Temp. (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃, MeOH | Aryl allyl ether | 1-3 | RT-Reflux | 82-97 | [6] |

| 10% Pd/C | Basic conditions | Aryl allyl ether | - | Mild | High | [1] |

| Pd(PPh₃)₄ | NaBH₄, THF | Aryl allyl ether | - | RT | 97 | [8] |

| Pd(0) | Barbituric acid derivative, Dioxane/H₂O | Alkyl allyl ether | 1-4 | RT | High | [1] |

The mechanism involves the formation of a π-allylpalladium(II) complex. The palladium(0) catalyst coordinates to the double bond of the allyl ether. Oxidative addition of the C-O bond to the palladium center forms a cationic π-allylpalladium(II) complex and releases the alkoxide. A nucleophilic scavenger then attacks the allyl group, regenerating the palladium(0) catalyst.

Figure 2: Palladium-Catalyzed Deprotection of an Allyl Ether.

Isomerization-Hydrolysis Deprotection

This two-step method first involves the isomerization of the allyl ether to a more labile prop-1-enyl ether, which is then hydrolyzed under mild acidic conditions.[1][9] Transition metal catalysts, such as those based on ruthenium, are commonly employed for the isomerization step.[9]

This protocol is particularly useful in carbohydrate chemistry.[9]

Step A: Isomerization Materials:

-

O-allyl glycoside (1.0 equiv)

-

Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (catalytic amount)

-

Anhydrous toluene (B28343)

-

N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

Procedure:

-

Dissolve the O-allyl glycoside in anhydrous toluene under an inert atmosphere.

-

Add a catalytic amount of RuCl₂(PPh₃)₃ (and DIPEA if used).

-

Heat the mixture to reflux and monitor the formation of the prop-1-enyl glycoside by TLC or NMR.

-

Once isomerization is complete, cool the reaction mixture and remove the solvent under reduced pressure.

Step B: Hydrolysis Materials:

-

Prop-1-enyl glycoside from Step A

-

Mercuric chloride (HgCl₂)

-

Mercuric oxide (HgO)

-

Acetone/Water mixture

Procedure:

-

Dissolve the crude prop-1-enyl glycoside in an acetone/water mixture.

-

Add mercuric chloride and mercuric oxide to the solution.

-

Stir the mixture vigorously at room temperature and monitor the hydrolysis by TLC.

-

Upon completion, filter the reaction mixture through Celite to remove mercury salts.

-

Concentrate the filtrate and extract the residue with an appropriate organic solvent.

-

Wash the organic layer with water, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

| Substrate | Isomerization Catalyst | Isomerization Conditions | Hydrolysis Conditions | Overall Yield (%) | Reference |

| O-allyl glycoside | [(PPh₃)₃RuCl₂] / DIPEA | Toluene, Reflux, 4h | HgCl₂/HgO, Acetone/H₂O | ca. 90 | [9] |

| Alkyl allyl ether | KOtBu | DMSO, RT, 1-2h | Mild Acid (pH ≈ 2) | High | [4] |

| O-allyl phenol | Ni-H precatalyst | - | TsOH·H₂O | 73 | [10] |

The isomerization-hydrolysis sequence involves the migration of the double bond to form a thermodynamically more stable internal olefin. The resulting enol ether is readily hydrolyzed under mild acidic conditions.

Figure 3: Isomerization-Hydrolysis Deprotection Pathway.

Comparison with Silyl Ether Protecting Groups

To address the initial query, it is useful to compare allyl ethers with silyl ethers, such as the trimethylsilyl (TMS) ether.

| Feature | Allyl Ether | Silyl Ether (e.g., TMS, TBS) |

| Protection | Williamson ether synthesis (strong base) | Reaction with silyl chloride (e.g., TMSCl) and a weak base |

| Stability | Stable to a wide range of acids and bases | Stability is tunable; TMS is very acid-labile, TBS is more robust |

| Deprotection | Pd(0) catalysis or isomerization-hydrolysis | Fluoride ions (e.g., TBAF) or acidic conditions |

| Orthogonality | Orthogonal to many acid/base labile groups and silyl ethers | Orthogonal to groups sensitive to transition metals and hydrogenation |

Conclusion

The allyl ether stands as a powerful tool in the synthetic chemist's arsenal (B13267) for the protection of hydroxyl groups. Its ease of installation, general stability, and, most importantly, its selective removal under mild conditions via palladium catalysis or isomerization-hydrolysis, make it an attractive choice in the synthesis of complex molecules. A thorough understanding of the experimental protocols and underlying mechanisms, as detailed in this guide, is crucial for its effective implementation in research and development.

References

- 1. Allyl Ethers [organic-chemistry.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

- 7. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive deprotection of aryl allyl ethers with Pd(Ph3)4/NaBH4 [infoscience.epfl.ch]

- 9. researchgate.net [researchgate.net]

- 10. Nickel Hydride Catalyzed Cleavage of Allyl Ethers Induced by Isomerization [organic-chemistry.org]

The Mechanism of Electrophilic Substitution on Unsaturated Silanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic substitution reactions of unsaturated silanes, specifically vinylsilanes and allylsilanes, represent a powerful and versatile tool in modern organic synthesis. These reactions allow for the regio- and stereoselective formation of carbon-carbon and carbon-heteroatom bonds, making them highly valuable in the construction of complex molecular architectures relevant to drug discovery and development.[1][2][3] The unique ability of the silyl (B83357) group to stabilize a positive charge at the β-position, a phenomenon known as the β-silicon effect, governs the reactivity and selectivity of these transformations.[3] This guide provides an in-depth exploration of the mechanisms, quantitative aspects, and experimental protocols associated with the electrophilic substitution of unsaturated silanes.

Core Mechanism: The β-Silicon Effect

The cornerstone of the reactivity of unsaturated silanes in electrophilic substitutions is the β-silicon effect . This effect describes the stabilization of a carbocation β to a silicon atom through hyperconjugation between the C-Si σ-orbital and the empty p-orbital of the carbocationic center.[3] This stabilization significantly lowers the activation energy for the formation of the β-silyl carbocation intermediate, thereby directing the regiochemical outcome of the electrophilic attack.[3]

In contrast, the α-silicon effect refers to the destabilization of a positive charge on a carbon atom directly attached to a silicon atom.[4] Consequently, electrophilic attack at the α-carbon of an unsaturated silane (B1218182) is generally disfavored.

Electrophilic Substitution on Vinylsilanes

In the case of vinylsilanes, the electrophile (E⁺) attacks the α-carbon of the double bond, leading to the formation of a carbocation at the β-position, which is stabilized by the adjacent silyl group.[4] Subsequent elimination of the silyl group, often facilitated by a nucleophile, results in the formation of a new double bond with retention of the original stereochemistry.[3][5] This process is formally a substitution of the silyl group by the electrophile.

Electrophilic Substitution on Allylsilanes

For allylsilanes, the electrophilic attack occurs at the γ-carbon of the allylic system. This leads to the formation of a carbocation at the β-position relative to the silicon atom, again stabilized by the β-silicon effect. The subsequent elimination of the silyl group results in the formation of a new double bond, typically with the concomitant migration of the double bond.

Quantitative Data on Reactivity and Selectivity

The following tables summarize quantitative data on the electrophilic substitution of unsaturated silanes, providing insights into reaction yields, regioselectivity, and stereoselectivity.

Table 1: Reactivity of Vinylsilanes towards Benzhydrylium Ions

| Vinylsilane | Relative Rate Constant (k_rel) | Reference |

| H₂C=C(CH₃)(SiMe₃) | 10 | [4][6] |

| Propene | 1 | [4][6] |

| H₂C=C(CH₃)₂ | 1000 | [4][6] |

| trans-β-(Trimethylsilyl)styrene | Slightly less reactive than styrene | [4][6] |

This data highlights that while the α-silyl group in H₂C=C(CH₃)(SiMe₃) leads to a modest rate enhancement compared to propene, it is significantly less stabilizing than an α-methyl group. The β-silyl group in trans-β-(trimethylsilyl)styrene shows minimal impact on the reactivity of the double bond in this context.[4][6]

Table 2: Diastereoselectivity in Intramolecular Allylation of Mixed Silyl-Substituted Acetals

| Aldehyde | Lewis Acid | Diastereoselectivity (syn:anti) | Yield (%) | Reference |

| Benzaldehyde (B42025) | TMSOTf (0.1 equiv) | >20:1 | 85 | |

| Isobutyraldehyde | TMSOTf (0.1 equiv) | >20:1 | 82 | |

| Benzaldehyde | BF₃·OEt₂ (in situ) | >100:1 | >80 | |

| p-Anisaldehyde | BF₃·OEt₂ (in situ) | 20:1 | >80 |

The intramolecular reaction of allylsilanes with aldehydes, facilitated by a Lewis acid, proceeds with high diastereoselectivity, favoring the syn product. The in-situ formation of the oxocarbenium ion with BF₃·OEt₂ generally leads to even higher selectivity.

Table 3: Yields for Friedel-Crafts Acylation of Vinylsilanes

| Vinylsilane | Acyl Chloride | Lewis Acid | Product | Yield (%) | Reference |

| Trimethyl(vinyl)silane | Acetyl chloride | AlCl₃ | 3-Buten-2-one | High | [7] |

| Trimethyl(styryl)silane | Benzoyl chloride | AlCl₃ | Chalcone | High | [7] |

Friedel-Crafts acylation of vinylsilanes provides a direct route to α,β-unsaturated ketones in high yields.[7]

Key Experimental Protocols

Friedel-Crafts Acylation of Trimethyl(vinyl)silane

This protocol describes the synthesis of 3-buten-2-one via the Friedel-Crafts acylation of trimethyl(vinyl)silane.

Materials:

-

Trimethyl(vinyl)silane

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred suspension over 10 minutes.

-

After the addition is complete, add a solution of trimethyl(vinyl)silane (1.0 equivalent) in anhydrous dichloromethane dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by distillation to obtain pure 3-buten-2-one.[1]

Lewis Acid-Catalyzed Reaction of Allyltrimethylsilane (B147118) with Benzaldehyde

This protocol details the synthesis of 1-phenyl-3-buten-1-ol (B1198909) through the reaction of allyltrimethylsilane with benzaldehyde, catalyzed by titanium tetrachloride.

Materials:

-

Allyltrimethylsilane

-

Benzaldehyde

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of benzaldehyde (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add titanium tetrachloride (1.1 equivalents) dropwise to the stirred solution.

-

After stirring for 10 minutes, add a solution of allyltrimethylsilane (1.2 equivalents) in anhydrous dichloromethane dropwise over 15 minutes.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 1-phenyl-3-buten-1-ol.[8][9]

Bromination of (E)-1-Propenyltrimethylsilane

This protocol describes the stereospecific bromination of (E)-1-propenyltrimethylsilane to afford (E)-1-bromo-1-propene.

Materials:

-

(E)-1-Propenyltrimethylsilane

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve (E)-1-propenyltrimethylsilane (1.0 equivalent) in carbon tetrachloride or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of bromine (1.0 equivalent) in the same solvent dropwise to the stirred solution. The bromine color should disappear upon addition.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the bromine color is completely discharged.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to avoid loss of the volatile product.

-

The resulting (E)-1-bromo-1-propene is often of sufficient purity for subsequent use.[10]

Visualizing the Mechanisms and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and logical relationships in the electrophilic substitution of unsaturated silanes.

Caption: Mechanism of electrophilic substitution on a vinylsilane.

Caption: Mechanism of electrophilic substitution on an allylsilane.

Caption: Factors influencing diastereoselectivity in allylsilane additions.

Conclusion

The electrophilic substitution of unsaturated silanes is a cornerstone of modern synthetic strategy, offering reliable methods for the construction of functionalized alkenes with high levels of control over regiochemistry and stereochemistry. The predictable nature of these reactions, governed by the powerful β-silicon effect, makes them particularly attractive for the synthesis of complex target molecules in academic and industrial research, including the development of new therapeutic agents. The provided data and protocols serve as a valuable resource for researchers looking to employ these powerful transformations in their synthetic endeavors.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. benchchem.com [benchchem.com]

- 3. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 6. Electrophilic alkylations of vinylsilanes: a comparison of α- and β-silyl effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aliphatic Friedel–Crafts acylation of vinyl silanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Physical properties of allyloxytrimethylsilane including boiling point and density

This guide provides a comprehensive overview of the key physical properties of allyloxytrimethylsilane, with a specific focus on its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work with this organosilicon compound.

Physical Properties of this compound

This compound is a clear, colorless liquid.[1][2] Its primary physical characteristics are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 100-102 °C | at standard atmospheric pressure |

| 373.00 K (99.85 °C) | at standard atmospheric pressure | |

| Density | 0.773 g/mL | at 25 °C |

Data sourced from multiple chemical suppliers and databases.[1][2][3][4][5]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the boiling point and density of a liquid compound such as this compound.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] For a compound like this compound, a standard method for determining the boiling point at atmospheric pressure is distillation.

Apparatus:

-

A round-bottom flask

-

A distillation head with a port for a thermometer

-

A condenser

-

A receiving flask

-

A heating mantle or oil bath

-

A calibrated thermometer

-

Boiling chips

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation head leading to the condenser.

-

The heating mantle is turned on and the liquid is heated to a gentle boil.

-

As the vapor rises and surrounds the thermometer bulb, the temperature reading will increase and eventually stabilize.

-

The constant temperature at which the liquid is actively boiling and condensing is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

2. Determination of Density

The density of a substance is its mass per unit volume. For liquids like this compound, a pycnometer is a commonly used and precise instrument for this measurement.[7]

Apparatus:

-

A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

An analytical balance

-

A constant temperature water bath

-

The liquid sample (this compound)

-

A reference liquid with a known density (e.g., deionized water)

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is then filled with deionized water and placed in a constant temperature water bath (e.g., at 25 °C) until it reaches thermal equilibrium.

-

Any excess water is removed, and the outside of the pycnometer is carefully dried. The pycnometer filled with water is then weighed.

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with this compound and placed in the constant temperature water bath to reach the same temperature.

-

After drying the exterior, the pycnometer filled with the sample is weighed.

-

The density of this compound is calculated using the following formula:

Density of sample = (mass of sample / mass of water) * density of water at the measurement temperature

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical substance.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | CAS 18146-00-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | 18146-00-4 [chemicalbook.com]

- 4. chemeo.com [chemeo.com]

- 5. This compound (CAS 18146-00-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. proprep.com [proprep.com]

- 7. m.youtube.com [m.youtube.com]

Allyloxytrimethylsilane: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and potential hazards associated with allyloxytrimethylsilane. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely. All quantitative data has been summarized in structured tables for ease of comparison.

Core Safety & Hazard Information

This compound is a colorless liquid that is highly flammable and presents several health hazards.[1][2] It is classified as a substance that causes skin and serious eye irritation.[1][3] Additionally, it may cause respiratory irritation.[4][5] Due to its chemical properties, it is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.[3][6]

General Properties

| Property | Value | Source |

| CAS Number | 18146-00-4 | [4][7] |

| Molecular Formula | C6H14OSi | [7][8] |

| Molecular Weight | 130.26 g/mol | [4][7] |

| Appearance | Clear colorless liquid | [1][9] |

| Boiling Point | 100-102 °C | [8][10] |

| Melting Point | <0°C | [9][11] |

| Density | 0.773 g/mL at 25 °C | [8][10] |

| Refractive Index | n20/D 1.397 | [8][10] |

| Water Solubility | Insoluble | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.024 (Crippen Calculated) | [7][12] |

Hazard Classifications

| Classification | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[1][4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[1][4] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][5] |

Toxicological Data

Detailed toxicological studies on this compound are not widely available in the public domain. However, the existing hazard classifications indicate that the primary routes of exposure are inhalation, skin contact, and eye contact.[6][13] Overexposure may lead to coughing, headache, and nausea.[6]

Fire and Explosion Data

| Property | Value |

| Flash Point | 31 °F (-0.56 °C) |

| Explosion Hazard | Vapors may form explosive mixtures with air.[2] |

| Suitable Extinguishing Media | Dry sand, dry chemical, or alcohol-resistant foam.[2][3] Do not use water , as the substance may react.[14] |

| Hazardous Combustion Products | Carbon oxides and silicon oxides.[2] |

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented are not available in the cited public sources. The provided data is based on standardized testing methodologies as required by regulatory bodies for safety data sheet (SDS) compilation.

Hazard Relationship Diagram

The following diagram illustrates the logical relationships between the primary hazards associated with this compound.

Caption: Logical flow of this compound's primary hazards.

Safe Handling and Storage

Handling:

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[6][15]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][3]

-

Ground and bond containers when transferring material to prevent static discharge.[2][6]

-

Avoid contact with skin and eyes.[13]

-

Avoid breathing vapors or mist.[13]

Storage:

-

Store away from incompatible materials such as oxidizing agents and moisture.[3]

References

- 1. Page loading... [guidechem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Silane, trimethyl(2-propen-1-yloxy)- | C6H14OSi | CID 87471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 18146-00-4 [amp.chemicalbook.com]

- 6. gelest.com [gelest.com]

- 7. This compound (CAS 18146-00-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 18146-00-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound CAS#: 18146-00-4 [m.chemicalbook.com]

- 10. This compound | 18146-00-4 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. chemeo.com [chemeo.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. nj.gov [nj.gov]

- 15. image.trusco-sterra2.com [image.trusco-sterra2.com]

Methodological & Application

Application of Allyloxytrimethylsilane in the Hosomi-Sakurai Reaction: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reaction Mechanism and Principle

The reaction proceeds through a mechanism analogous to the classic Hosomi-Sakurai reaction. A strong Lewis acid activates the carbonyl electrophile (an aldehyde or ketone), rendering it more susceptible to nucleophilic attack by the π-electrons of the allyl group in allyloxytrimethylsilane. This attack forms a β-silyl carbocation intermediate, which is stabilized by the silicon group through the β-silicon effect.[1] Subsequent elimination of the trimethylsilyl (B98337) group yields the corresponding homoallylic ether.

Caption: General mechanism of the Lewis acid-catalyzed reaction of this compound with an aldehyde.

Applications in Synthesis

Reductive Etherification of Carbonyl Compounds

A notable application is the reductive etherification of aldehydes and ketones. In the presence of a Lewis acid and a reducing agent, such as triethylsilane, this compound can react with carbonyl compounds to produce homoallylic ethers. Iron(III) chloride has been demonstrated as an effective catalyst for this transformation.[2]

Experimental Protocols

General Protocol for the Lewis Acid-Catalyzed Synthesis of Homoallylic Ethers

This protocol is a generalized procedure based on related reductive etherification reactions. Optimization of the Lewis acid, solvent, and temperature may be required for specific substrates.

Materials:

-

Aldehyde or ketone (1.0 mmol)

-

This compound (1.5 mmol)

-

Lewis Acid (e.g., TiCl₄, BF₃·OEt₂, FeCl₃) (1.0 - 1.2 mmol)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 mmol) and anhydrous dichloromethane (5 mL).

-

Cool the solution to the desired temperature (typically -78 °C to 0 °C).

-

Slowly add the Lewis acid (1.0 - 1.2 mmol) to the stirred solution.

-

After stirring for 10-15 minutes, add this compound (1.5 mmol) dropwise.

-

Allow the reaction to stir at the same temperature for the specified time (monitor by TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the desired homoallylic ether.

Example Protocol: Iron(III) Chloride-Catalyzed Reductive Etherification

The following is an example of a one-pot synthesis of benzyl (B1604629) homoallyl ethers from aldehydes.[2]

Materials:

-

Aldehyde (1.0 mmol)

-

This compound (1.2 mmol)

-

Triethylsilane (1.2 mmol)

-

Anhydrous Iron(III) chloride (FeCl₃) (0.05 mmol, 5 mol%)

-

Anhydrous dichloromethane (CH₂Cl₂) (5 mL)

Procedure:

-

In a flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) and this compound (1.2 mmol) in anhydrous dichloromethane (5 mL).

-

Add triethylsilane (1.2 mmol) to the solution.

-

Add anhydrous FeCl₃ (0.05 mmol) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with water and extract with dichloromethane.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography.

Quantitative Data Summary

The following tables summarize representative data for the synthesis of homoallylic ethers using this compound and related methodologies.

Table 1: Iron(III) Chloride-Catalyzed Reductive Etherification of Benzaldehyde [2]

| Entry | Alkoxytrimethylsilane | Product | Yield (%) |

| 1 | This compound | Allyl Benzyl Ether | 81 |

| 2 | Methoxytrimethylsilane | Benzyl Methyl Ether | 89 |

| 3 | Cyclohexyloxytrimethylsilane | Benzyl Cyclohexyl Ether | 70 |

| 4 | t-Butoxytrimethylsilane | Benzyl t-Butyl Ether | 33 |

Table 2: Trityl Hexafluoroantimonate-Catalyzed Reductive Condensation with Epoxides [3]

| Entry | Epoxide | Alkoxytrimethylsilane | Product | Yield (%) |

| 1 | 2,2-Diphenyloxirane | Benzyloxytrimethylsilane | 2,2-Diphenylethyl Benzyl Ether | 87 |

| 2 | 2,2-Diphenyloxirane | t-Butoxytrimethylsilane | 2,2-Diphenylethyl t-Butyl Ether | 91 |

| 3 | 2,2-Diphenyloxirane | This compound | 2,2-Diphenylethyl Allyl Ether | 85 |

Logical Workflow for Synthesis and Purification

Caption: A typical workflow for the synthesis and purification of homoallylic ethers.

Conclusion

References

Synthesis of Homoallylic Alcohols via Lewis Acid-Catalyzed Allylation with Allyloxytrimethylsilane

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of homoallylic alcohols through the reaction of allyloxytrimethylsilane with carbonyl compounds. This method, analogous to the Hosomi-Sakurai reaction, utilizes a Lewis acid to activate the carbonyl electrophile, facilitating a nucleophilic attack from the allylsilane. The result is a versatile and efficient carbon-carbon bond formation, yielding valuable homoallylic alcohol intermediates crucial for the synthesis of complex organic molecules and active pharmaceutical ingredients. This protocol includes a step-by-step experimental procedure, a summary of quantitative data, and a visualization of the reaction mechanism.

Introduction

Reaction Principle and Signaling Pathway

-

Activation of the Carbonyl: The Lewis acid coordinates to the oxygen atom of the carbonyl group, increasing the electrophilicity of the carbonyl carbon.[2]

-

Nucleophilic Attack: The π-electrons of the allyl group of this compound act as a nucleophile, attacking the activated carbonyl carbon. This step forms a new carbon-carbon bond.

-

Intermediate Stabilization: A carbocation intermediate is formed at the β-position to the silicon atom. This intermediate is stabilized by the β-silicon effect through hyperconjugation.[2]

-

Elimination and Product Formation: The trimethylsilyl (B98337) group is eliminated, leading to the formation of a carbon-carbon double bond and yielding the silylated homoallylic alcohol.

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the silyl (B83357) ether to afford the final homoallylic alcohol product.

Caption: Figure 1. Reaction pathway for the synthesis of homoallylic alcohols.